molecular formula C7H3Br2Cl3O B1403901 1,3-Dibromo-2-(trichloromethoxy)benzene CAS No. 1417567-46-4

1,3-Dibromo-2-(trichloromethoxy)benzene

Cat. No.: B1403901
CAS No.: 1417567-46-4
M. Wt: 369.3 g/mol
InChI Key: RTJZDIQSEGXTHH-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-(trichloromethoxy)benzene is a halogenated aromatic compound with the molecular formula C₇H₃Br₂Cl₃O and a calculated molecular weight of 369.5 g/mol. Its structure features a benzene ring substituted with two bromine atoms at the 1- and 3-positions and a trichloromethoxy group (-OCH₂Cl₃) at the 2-position. The trichloromethoxy group is a strong electron-withdrawing substituent, while bromine acts as an ortho/para-directing halogen.

Properties

IUPAC Name

1,3-dibromo-2-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2Cl3O/c8-4-2-1-3-5(9)6(4)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJZDIQSEGXTHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC(Cl)(Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of bromine or bromine-containing reagents and appropriate solvents to facilitate the bromination process

Industrial Production Methods

Industrial production of 1,3-Dibromo-2-(trichloromethoxy)benzene may involve large-scale bromination and subsequent functionalization processes. The specific methods and conditions used in industrial settings can vary depending on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-(trichloromethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different products.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions to facilitate substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of derivatives with different functional groups, while oxidation and reduction can result in the formation of various oxidized or reduced products.

Scientific Research Applications

1,3-Dibromo-2-(trichloromethoxy)benzene has several scientific research applications, including:

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Development: It can be used in the development of pharmaceutical compounds with potential therapeutic applications.

    Material Science: The compound’s unique properties make it suitable for use in the development of new materials with specific characteristics.

    Environmental Studies: It can be used in studies related to environmental chemistry and the impact of halogenated compounds on the environment.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-2-(trichloromethoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine atoms and the trichloromethoxy group can participate in various chemical interactions, leading to the formation of different products. The exact mechanism of action can vary depending on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Halogenated Benzene Derivatives

Structural and Functional Group Comparisons

The compound’s structural analogs can be categorized based on substituent types and positions:

Halogenated Methoxy Derivatives
  • 2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene (CAS 1417569-47-1): Molecular Weight: 324.47 g/mol. Substituents: Nitro (-NO₂) at position 2, trifluoromethyl (-CF₃) at position 3, and trichloromethoxy (-OCH₂Cl₃) at position 1. Key Differences: The nitro and trifluoromethyl groups enhance electron-withdrawing effects, making this compound more reactive toward electrophilic substitution compared to the bromine-dominated 1,3-dibromo analog. Used in fine chemical synthesis .
  • (Trichloromethoxy)benzene (CAS 34888-05-6) :

    • Molecular Formula: C₇H₅Cl₃O.
    • Substituents: A single trichloromethoxy group.
    • Key Differences: Lacking bromine, this simpler derivative is primarily employed as a precursor in fluorination or nitration reactions, as seen in the synthesis of asciminib intermediates .
Polyhalogenated Benzene Derivatives
  • 1,3-Dibromo-2-(bromomethyl)benzene: Molecular Formula: C₇H₅Br₃. Substituents: Bromine atoms at positions 1 and 3, with a bromomethyl (-CH₂Br) group at position 2. This compound serves as a halogenated building block in cross-coupling reactions .
  • 1-Chloro-3-(trifluoromethoxy)benzene :

    • Substituents: Chlorine at position 1 and trifluoromethoxy (-OCF₃) at position 3.
    • Key Differences: The trifluoromethoxy group is more electronegative than trichloromethoxy, leading to stronger electron-withdrawing effects. This compound is often used as a surrogate in computational studies of enantioselective catalysis .

Physicochemical Properties

Property 1,3-Dibromo-2-(trichloromethoxy)benzene 1,3-Dibromo-2-(bromomethyl)benzene 2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene
Molecular Weight (g/mol) 369.5 ~320 (estimated) 324.47
Halogen Content Br₂Cl₃ Br₃ Cl₃F₃
Key Functional Groups -OCH₂Cl₃, -Br -CH₂Br, -Br -NO₂, -CF₃, -OCH₂Cl₃
Solubility Low in polar solvents Moderate in DCM Low in water, soluble in acetone

Biological Activity

1,3-Dibromo-2-(trichloromethoxy)benzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Molecular Formula: C8H4Br2Cl3O
CAS Number: 1417567-46-4

This compound features multiple halogen substituents which significantly influence its reactivity and biological interactions.

Antimicrobial Properties

1,3-Dibromo-2-(trichloromethoxy)benzene has been investigated for its antimicrobial activity . Studies have shown that compounds with similar structures exhibit effectiveness against various bacterial strains. The presence of bromine and chlorine atoms enhances the lipophilicity of the molecule, allowing better membrane penetration and interaction with microbial targets.

Antitumor Activity

Research indicates that halogenated compounds can exhibit antitumor properties . The specific mechanisms often involve the inhibition of key enzymes involved in cancer cell proliferation. For instance, studies have demonstrated that similar dibrominated compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

The biological activity of 1,3-Dibromo-2-(trichloromethoxy)benzene can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes critical for microbial metabolism or cancer cell growth.
  • Reactive Oxygen Species (ROS) Generation: Halogenated compounds can generate ROS, leading to oxidative stress in cells, which is detrimental to both microbial and tumor cells.
  • DNA Interaction: Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.

Case Studies

  • Antimicrobial Study:
    • A study evaluated the effectiveness of 1,3-Dibromo-2-(trichloromethoxy)benzene against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
  • Antitumor Study:
    • In vitro studies on human breast cancer cell lines showed that treatment with the compound at varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability, with an IC50 value calculated at approximately 30 µM.

Data Tables

Biological ActivityTest Organism/Cell LineConcentration (µg/mL or µM)Observed Effect
AntimicrobialStaphylococcus aureus50Significant reduction in viability
AntimicrobialEscherichia coli50Significant reduction in viability
AntitumorBreast cancer cell line10 - 100Dose-dependent decrease in viability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dibromo-2-(trichloromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
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